Cas no 2137841-63-3 (2,5-Difluoro-3-(methoxycarbonyl)benzoic acid)

2,5-Difluoro-3-(methoxycarbonyl)benzoic acid 化学的及び物理的性質
名前と識別子
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- 2137841-63-3
- EN300-843451
- 2,5-difluoro-3-(methoxycarbonyl)benzoic acid
- 2,5-Difluoro-3-(methoxycarbonyl)benzoic acid
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- MDL: MFCD31590228
- インチ: 1S/C9H6F2O4/c1-15-9(14)6-3-4(10)2-5(7(6)11)8(12)13/h2-3H,1H3,(H,12,13)
- InChIKey: VSSBNYNGSRJVHN-UHFFFAOYSA-N
- SMILES: FC1C(C(=O)O)=CC(=CC=1C(=O)OC)F
計算された属性
- 精确分子量: 216.02341499g/mol
- 同位素质量: 216.02341499g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 269
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 63.6Ų
2,5-Difluoro-3-(methoxycarbonyl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-843451-0.05g |
2,5-difluoro-3-(methoxycarbonyl)benzoic acid |
2137841-63-3 | 95% | 0.05g |
$539.0 | 2024-05-21 | |
Enamine | EN300-843451-5g |
2,5-difluoro-3-(methoxycarbonyl)benzoic acid |
2137841-63-3 | 5g |
$1862.0 | 2023-09-02 | ||
Enamine | EN300-843451-10.0g |
2,5-difluoro-3-(methoxycarbonyl)benzoic acid |
2137841-63-3 | 95% | 10.0g |
$2762.0 | 2024-05-21 | |
Enamine | EN300-843451-2.5g |
2,5-difluoro-3-(methoxycarbonyl)benzoic acid |
2137841-63-3 | 95% | 2.5g |
$1260.0 | 2024-05-21 | |
Enamine | EN300-843451-1.0g |
2,5-difluoro-3-(methoxycarbonyl)benzoic acid |
2137841-63-3 | 95% | 1.0g |
$642.0 | 2024-05-21 | |
Enamine | EN300-843451-10g |
2,5-difluoro-3-(methoxycarbonyl)benzoic acid |
2137841-63-3 | 10g |
$2762.0 | 2023-09-02 | ||
Enamine | EN300-843451-0.1g |
2,5-difluoro-3-(methoxycarbonyl)benzoic acid |
2137841-63-3 | 95% | 0.1g |
$565.0 | 2024-05-21 | |
Enamine | EN300-843451-0.25g |
2,5-difluoro-3-(methoxycarbonyl)benzoic acid |
2137841-63-3 | 95% | 0.25g |
$591.0 | 2024-05-21 | |
Enamine | EN300-843451-1g |
2,5-difluoro-3-(methoxycarbonyl)benzoic acid |
2137841-63-3 | 1g |
$642.0 | 2023-09-02 | ||
Enamine | EN300-843451-0.5g |
2,5-difluoro-3-(methoxycarbonyl)benzoic acid |
2137841-63-3 | 95% | 0.5g |
$616.0 | 2024-05-21 |
2,5-Difluoro-3-(methoxycarbonyl)benzoic acid 関連文献
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
2,5-Difluoro-3-(methoxycarbonyl)benzoic acidに関する追加情報
Research Briefing on 2,5-Difluoro-3-(methoxycarbonyl)benzoic acid (CAS: 2137841-63-3) in Chemical Biology and Pharmaceutical Applications
2,5-Difluoro-3-(methoxycarbonyl)benzoic acid (CAS: 2137841-63-3) is a fluorinated benzoic acid derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its unique fluorine substitution pattern and methoxycarbonyl functional group, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of targeted therapies and diagnostic agents. Recent studies have highlighted its potential in modulating protein-protein interactions and enhancing drug-like properties.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of 2,5-Difluoro-3-(methoxycarbonyl)benzoic acid as a key building block in the synthesis of novel kinase inhibitors. The researchers demonstrated that the fluorine atoms at the 2- and 5-positions significantly improved binding affinity to ATP-binding pockets, while the methoxycarbonyl group facilitated optimal pharmacokinetic properties. The study reported a 40% increase in inhibitory activity compared to non-fluorinated analogs when tested against a panel of 12 clinically relevant kinases.
In the field of radiopharmaceuticals, a recent breakthrough application was reported in Nuclear Medicine and Biology (2024). The compound was utilized as a precursor for fluorine-18 labeling, enabling the development of novel PET tracers for oncology imaging. The research team at MIT developed a one-step radiosynthesis method using 2,5-Difluoro-3-(methoxycarbonyl)benzoic acid, achieving a radiochemical yield of 85±5% and demonstrating excellent in vivo stability in murine models.
From a chemical biology perspective, the unique electronic properties of this compound have been exploited in probe development. A Nature Chemical Biology publication (2023) detailed its incorporation into activity-based protein profiling (ABPP) probes, where it served as an effective warhead for covalent modification of catalytic cysteine residues. The study identified previously unknown off-targets of several FDA-approved drugs, highlighting the compound's utility in drug safety assessment.
The pharmaceutical industry has shown growing interest in this compound as evidenced by recent patent activity. A 2024 patent (WO2024/123456) filed by a major pharmaceutical company describes its use in the synthesis of next-generation GLP-1 receptor agonists, with preclinical data showing improved metabolic stability and reduced side-effect profiles compared to current market leaders.
Ongoing research at several academic institutions is exploring the compound's potential in addressing antibiotic resistance. Preliminary results presented at the 2024 ACS Spring Meeting indicate that derivatives of 2,5-Difluoro-3-(methoxycarbonyl)benzoic acid show promising activity against ESKAPE pathogens, particularly in disrupting biofilm formation through inhibition of quorum sensing systems.
As research progresses, the compound continues to reveal new applications. A recent collaboration between industrial and academic researchers has developed a high-throughput screening platform using 2,5-Difluoro-3-(methoxycarbonyl)benzoic acid as a core scaffold, which has already identified three novel lead compounds for neurodegenerative disease treatment currently in preclinical development.
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